

# Chemical structure and properties of J-104129.

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## Compound of Interest

Compound Name: J-104129

Cat. No.: B608162

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## In-Depth Technical Guide: J-104129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of **J-104129**, a potent and selective muscarinic M3 receptor antagonist.

## Chemical Structure and Properties

**J-104129** is a synthetic compound belonging to the class of 4-acetamidopiperidine derivatives. [1] It is scientifically known as ( $\alpha$ R)- $\alpha$ -Cyclopentyl- $\alpha$ -hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidiny]-Benzeneacetamide fumarate. The compound is typically available as a white to beige powder.

Property	Value	Source
IUPAC Name	( $\alpha$ R)- $\alpha$ -Cyclopentyl- $\alpha$ -hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidiny]-Benzeneacetamide fumarate	
CAS Number	257603-40-0	
Molecular Formula	C <sub>28</sub> H <sub>40</sub> N <sub>2</sub> O <sub>6</sub>	[2]
Molecular Weight	500.63 g/mol	[3]
Form	Powder	
Color	White to beige	

## Pharmacological Properties and Mechanism of Action

**J-104129** is a potent and highly selective antagonist of the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] This selectivity is a key feature of its pharmacological profile.

### Receptor Binding Affinity

Radioligand binding assays have been used to determine the affinity of **J-104129** for various human muscarinic receptor subtypes. The equilibrium dissociation constants (K<sub>i</sub>) demonstrate its high affinity and selectivity for the M3 receptor.

Receptor Subtype	K <sub>i</sub> (nM)
Human Muscarinic M1	19
Human Muscarinic M2	490
Human Muscarinic M3	4.2

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

## Functional Antagonism

The functional antagonist activity of **J-104129** has been demonstrated in isolated tissue preparations. In isolated rat trachea, it potently antagonizes acetylcholine (ACh)-induced contractions.

Parameter	Value
KB (rat trachea)	3.3 nM

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

## In Vivo Efficacy

Oral administration of **J-104129** has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in anesthetized rats, highlighting its potential as a bronchodilator. [1]

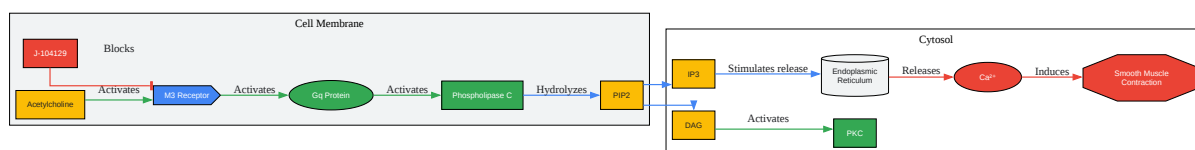
Parameter	Value
ED <sub>50</sub> (rat, oral)	0.58 mg/kg

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

## Mechanism of Action: M3 Receptor Blockade

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca<sup>2+</sup> levels in smooth muscle cells, such as those in the airways, lead to contraction.

**J-104129**, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding and initiating this signaling cascade. This blockade of the M3 receptor leads to smooth muscle relaxation and bronchodilation.



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**Caption:** M3 Receptor Signaling Pathway and **J-104129**'s Point of Intervention.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **J-104129**.

### Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the determination of the binding affinity ( $K_i$ ) of **J-104129** for human muscarinic M1, M2, and M3 receptors.

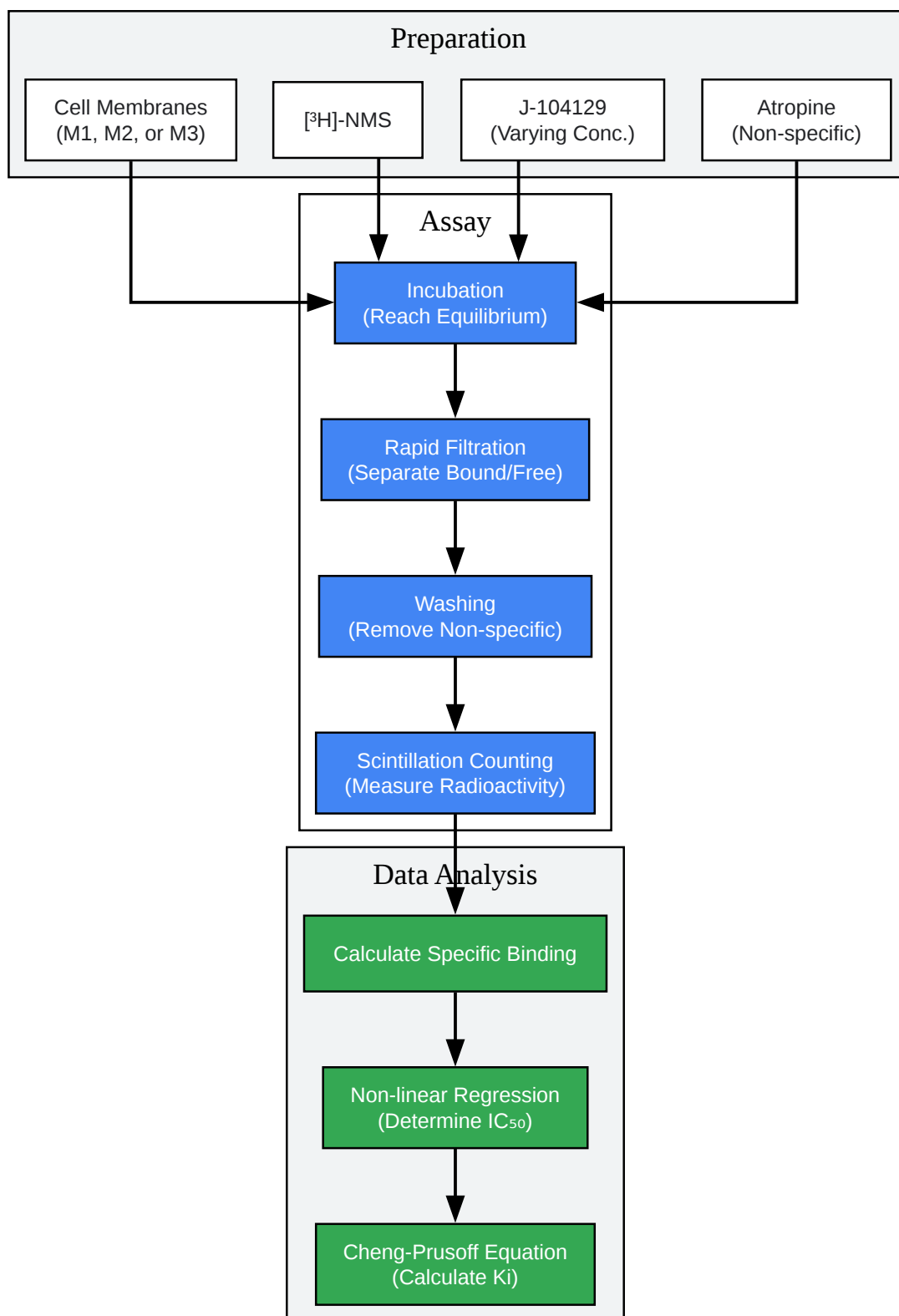
Materials:

- Cell membranes expressing human M1, M2, or M3 receptors.
- [<sup>3</sup>H]-N-methylscopolamine ([<sup>3</sup>H]-NMS) as the radioligand.
- **J-104129** stock solution of varying concentrations.
- Atropine for determination of non-specific binding.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filters.

- Scintillation fluid and counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, [<sup>3</sup>H]-NMS (at a concentration near its K<sub>d</sub>), and either varying concentrations of **J-104129** (for competition binding) or a saturating concentration of atropine (for non-specific binding) or buffer (for total binding).
- Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC<sub>50</sub> value for **J-104129** is determined by non-linear regression of the competition binding data. The K<sub>i</sub> value is then calculated using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.



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**Caption:** Experimental Workflow for Radioligand Binding Assay.

## Isolated Rat Trachea Assay for Functional Antagonism

This protocol describes the determination of the functional antagonist potency (KB) of **J-104129**.

### Materials:

- Male Sprague-Dawley rats.
- Krebs-Henseleit solution (oxygenated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>).
- Acetylcholine (ACh) stock solution.
- **J-104129** stock solution.
- Organ bath system with isometric force transducers.

### Procedure:

- **Tissue Preparation:** Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
- **Equilibration:** Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.
- **Cumulative Concentration-Response Curve to ACh:** Generate a cumulative concentration-response curve for ACh to establish a baseline contractile response.
- **Incubation with J-104129:** After washing out the ACh, incubate the tissues with a known concentration of **J-104129** for a predetermined time (e.g., 30-60 minutes).
- **Second ACh Concentration-Response Curve:** In the presence of **J-104129**, generate a second cumulative concentration-response curve for ACh.
- **Data Analysis:** Compare the ACh concentration-response curves in the absence and presence of **J-104129**. The rightward shift of the curve in the presence of the antagonist is used to calculate the dose ratio. The Schild equation is then used to determine the pA<sub>2</sub> value, from which the KB value is derived.

## In Vivo Bronchoconstriction Assay in Anesthetized Rats

This protocol details the evaluation of the in vivo efficacy ( $ED_{50}$ ) of orally administered **J-104129** against ACh-induced bronchoconstriction.

### Materials:

- Male Sprague-Dawley rats.
- Anesthetic (e.g., pentobarbital).
- Tracheal cannula and ventilator.
- Femoral vein and artery catheters.
- **J-104129** for oral administration.
- Acetylcholine (ACh) for intravenous administration.
- System for measuring pulmonary resistance and dynamic compliance.

### Procedure:

- **Animal Preparation:** Anesthetize the rats and insert a tracheal cannula for mechanical ventilation. Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
- **Baseline Measurements:** Record baseline pulmonary resistance and dynamic compliance.
- **Oral Administration of J-104129:** Administer **J-104129** or vehicle orally at various doses to different groups of animals.
- **ACh Challenge:** At a specific time point after oral administration (e.g., 60 minutes), administer a bolus intravenous injection of ACh to induce bronchoconstriction.
- **Measurement of Bronchoconstriction:** Record the peak increase in pulmonary resistance following the ACh challenge.



- **Data Analysis:** Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of **J-104129** compared to the vehicle-treated group. Determine the ED<sub>50</sub> value, the dose required to produce 50% of the maximal inhibition, by non-linear regression analysis.

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## References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung function measurements in rodents in safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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